molecular formula C17H19BrF2N4 B10913106 4-(4-Bromophenyl)-6-(difluoromethyl)-2-(4-ethylpiperazin-1-yl)pyrimidine

4-(4-Bromophenyl)-6-(difluoromethyl)-2-(4-ethylpiperazin-1-yl)pyrimidine

Cat. No.: B10913106
M. Wt: 397.3 g/mol
InChI Key: FDQDDJGVQIZOPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-BROMOPHENYL)-6-(DIFLUOROMETHYL)-2-(4-ETHYLPIPERAZINO)PYRIMIDINE is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BROMOPHENYL)-6-(DIFLUOROMETHYL)-2-(4-ETHYLPIPERAZINO)PYRIMIDINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the bromophenyl, difluoromethyl, and ethylpiperazino groups. Common reagents used in these reactions include bromine, difluoromethylating agents, and ethylpiperazine. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

4-(4-BROMOPHENYL)-6-(DIFLUOROMETHYL)-2-(4-ETHYLPIPERAZINO)PYRIMIDINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-BROMOPHENYL)-6-(DIFLUOROMETHYL)-2-(4-ETHYLPIPERAZINO)PYRIMIDINE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-BROMOPHENYL)-6-(DIFLUOROMETHYL)-2-(4-ETHYLPIPERAZINO)PYRIMIDINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-(4-ETHYLPIPERAZINO)PYRIMIDINE
  • 4-(4-METHOXYPHENYL)-6-(DIFLUOROMETHYL)-2-(4-ETHYLPIPERAZINO)PYRIMIDINE
  • 4-(4-FLUOROPHENYL)-6-(DIFLUOROMETHYL)-2-(4-ETHYLPIPERAZINO)PYRIMIDINE

Uniqueness

The uniqueness of 4-(4-BROMOPHENYL)-6-(DIFLUOROMETHYL)-2-(4-ETHYLPIPERAZINO)PYRIMIDINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl group, in particular, may enhance its reactivity and potential interactions with biological targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C17H19BrF2N4

Molecular Weight

397.3 g/mol

IUPAC Name

4-(4-bromophenyl)-6-(difluoromethyl)-2-(4-ethylpiperazin-1-yl)pyrimidine

InChI

InChI=1S/C17H19BrF2N4/c1-2-23-7-9-24(10-8-23)17-21-14(11-15(22-17)16(19)20)12-3-5-13(18)6-4-12/h3-6,11,16H,2,7-10H2,1H3

InChI Key

FDQDDJGVQIZOPB-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC(=CC(=N2)C(F)F)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.